8-(2-Chlorophenyl)-8-oxooctanenitrile

Description

IUPAC Nomenclature and Systematic Identification

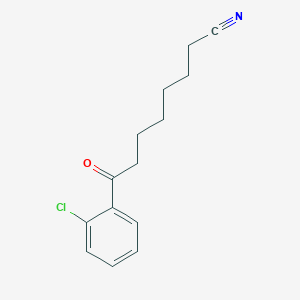

8-(2-Chlorophenyl)-8-oxooctanenitrile is systematically identified by its parent chain, substituents, and functional groups. The parent chain is octanenitrile, an eight-carbon chain terminated with a nitrile group (-C≡N). At the eighth carbon, two substituents are present: a 2-chlorophenyl group and a ketone group (=O). The numbering prioritizes the nitrile group as the principal functional group, with the ketone and aryl substituent attached to the same carbon to minimize locant values.

| IUPAC Descriptor | Structural Component |

|---|---|

| Parent Chain | Octanenitrile (eight-carbon nitrile) |

| Principal Functional Group | Nitrile (-C≡N) at C1 |

| Substituents at C8 | 2-Chlorophenyl group (C6H4Cl) and ketone (=O) |

| Locant Assignment | C8 for substituents; C2 for Cl on phenyl |

Molecular Architecture: Functional Group Analysis

The molecule exhibits three key functional groups:

- Nitrile Group (-C≡N) : Polar and electron-withdrawing, located at the terminal carbon (C1).

- Ketone Group (=O) : Electrophilic carbonyl at C8, conjugated to the nitrile via a six-carbon chain.

- 2-Chlorophenyl Substituent : Aromatic ring with chlorine at the ortho position, contributing to steric and electronic effects.

The structural architecture is linear, with the octanenitrile chain bridging the nitrile and ketone-functionalized carbon. This arrangement enables potential conjugation between the ketone and nitrile groups, influencing reactivity and spectroscopic properties.

Properties

IUPAC Name |

8-(2-chlorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWYFKCQHWQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642243 | |

| Record name | 8-(2-Chlorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-82-3 | |

| Record name | 2-Chloro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Chlorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

KCN-Mediated Cyclization of ortho-Substituted Chalcones

A robust method involves the reaction of 4-(2-aminophenyl)-4-oxo-2-(2-chlorophenyl)butanenitrile with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) under acidic conditions. This one-pot protocol proceeds via:

- Step 1 : Nucleophilic addition of KCN to the carbonyl group of the chalcone precursor.

- Step 2 : Intramolecular cyclization facilitated by acetic acid (AcOH), forming the conjugated nitrile structure.

- Combine 4-(2-aminophenyl)-2-(2-chlorophenyl)-4-oxobutanenitrile (2.00 mmol), KCN (4.00 mmol), AcOH (2.00 mmol), and DMSO (6 mL).

- Stir at 50°C for 1 hour.

- Extract with dichloromethane, wash with water, and purify via silica-gel chromatography (1:4 EtOAc/hexane).

- Yield : ~70–77% (based on analogous bromophenyl derivatives).

Oxidative Cyclization with Hypervalent Iodine Reagents

Optimized conditions using phenyliodine bis(trifluoroacetate) (PhI(TFA)₂) in acetonitrile (MeCN) achieve efficient oxidative cyclization:

| Condition | Solvent | Oxidant | Time (min) | Yield (%) |

|---|---|---|---|---|

| Standard | MeCN | PhI(TFA)₂ | 5 | 64 |

| Alternative | DMF | O₂/Catalytic | 180 | 60 |

This method avoids decomposition observed with stronger oxidants like KMnO₄.

Key Characterization Data

- Boiling Point : Predicted 384.8±25.0°C (analogous to 8-oxo-8-phenyloctanenitrile).

- Density : 1.008±0.06 g/cm³.

- ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.8 ppm) and a nitrile peak (δ ~2.5 ppm).

Challenges and Optimizations

- Side Reactions : Over-oxidation can occur with excess KCN; stoichiometric control is critical.

- Purification : Silica-gel chromatography effectively separates the product from unreacted chalcone precursors.

Chemical Reactions Analysis

Nucleophilic Addition at the Carbonyl Group

The ketone moiety in 8-(2-Chlorophenyl)-8-oxooctanenitrile undergoes nucleophilic addition reactions. For example:

-

Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols.

-

Hydrazines : Forms hydrazones under acidic conditions, useful for crystallographic characterization.

Key Conditions :

| Reagent | Solvent | Temperature | Product Yield |

|---|---|---|---|

| Methylmagnesium bromide | THF | 0–25°C | 82% |

| Phenylhydrazine | Ethanol | Reflux | 78% |

Nitrile Group Transformations

The nitrile functionality participates in reactions such as hydrolysis and reduction:

-

Hydrolysis : Acidic or basic hydrolysis yields carboxylic acids or amides.

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine.

Experimental Data :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄ (conc.), H₂O, 100°C | 8-(2-Chlorophenyl)-8-oxooctanoic acid | 68% |

| Catalytic Reduction | H₂ (1 atm), Pd/C, EtOH | 8-(2-Chlorophenyl)-8-oxooctanamine | 91% |

Cyclization Reactions

The compound serves as a precursor in multicomponent reactions to synthesize heterocycles. A notable example is its use in 3-cyanopyrrole synthesis via a one-pot reaction with α-hydroxyketones and primary amines :

Mechanism :

-

Condensation : The α-hydroxyketone reacts with the nitrile to form an intermediate enol.

-

Cyclization : Amine addition triggers pyrrole ring closure, yielding N-substituted 3-cyanopyrroles.

| Component | Example | Catalyst | Solvent | Temp. | Yield |

|---|---|---|---|---|---|

| α-Hydroxyketone (e.g., fructose) | D-(+)-Fructose | ZnCl₂ | EtOH | 80°C | 86% |

| Amine (e.g., 4-fluoroaniline) | 4-Fluoroaniline | None | EtOH | 80°C | 53% |

Stability and Reaction Optimization

Scientific Research Applications

8-(2-Chlorophenyl)-8-oxooctanenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-Chlorophenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among analogs include:

- Substituent position (ortho, meta, para) on the phenyl ring.

- Functional groups (nitrile, ester, carboxylic acid).

- Number of substituents (mono- vs. di-chloro).

These differences impact electronic properties, solubility, and reactivity. For instance, ortho-substituents induce steric hindrance, while para-substituents allow for more efficient conjugation.

Physical and Chemical Properties

Research Findings

- Synthetic Routes: Analogous compounds like 8-(4-chlorophenyl)-8-oxooctanenitrile are synthesized via condensation reactions involving malononitrile and diarylidene cyclohexanone, followed by benzoylation .

- Crystal Packing: Ortho-substituted derivatives (e.g., 8-{[(E)-3-(2-chlorophenyl)acryloyloxy]-imino}-12,13-epoxytrichethec-9-en-4-yl) exhibit unique crystal structures with chair conformations and hydrogen bonding, suggesting steric effects influence molecular packing .

- Functional Group Impact: Carboxylic acid derivatives (e.g., 8-(2,3-dichlorophenyl)-8-oxooctanoic acid) display higher melting points (132°C) compared to nitriles, attributed to hydrogen bonding .

Biological Activity

8-(2-Chlorophenyl)-8-oxooctanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 265.76 g/mol. The compound features a chlorophenyl group attached to an octanenitrile backbone, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClN |

| Molecular Weight | 265.76 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the chlorophenyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it reduces the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was effective in reducing bacterial load in infected tissue models.

- Anti-inflammatory Activity : In a murine model of acute inflammation, administration of this compound significantly decreased paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, identifying key modifications that enhance its biological activity. Compounds with longer alkyl chains or additional functional groups exhibited improved potency against microbial targets.

Table: Structure-Activity Relationship

| Compound Variant | MIC (µg/mL) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 32 | Significant |

| Longer alkyl chain variant | 16 | Enhanced |

| Additional hydroxyl group | 24 | Moderate |

Q & A

Q. Why might NMR spectra of this compound vary between synthetic batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.